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Compound Name: rac α-Methadol-d3

Cat. No.: B570774 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
rac α-Methadol-d3 is a deuterated analog of α-methadol, a synthetic opioid analgesic. Its

primary application in scientific research is as an internal standard for the quantitative analysis

of α-methadol, its metabolites, and other related opioid compounds in various biological

matrices.[1] The incorporation of three deuterium atoms provides a distinct mass shift, enabling

precise and accurate quantification using mass spectrometry-based techniques such as liquid

chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass

spectrometry (GC-MS).[1] This technical guide provides a comprehensive overview of the

chemical properties, pharmacology, analytical methodologies, and relevant biological pathways

associated with rac α-Methadol-d3.

Chemical and Physical Properties
A summary of the known chemical and physical properties of rac α-Methadol-d3 and its non-

deuterated parent compound, α-methadol, is presented in Table 1. Specific physical properties

such as melting and boiling points for rac α-Methadol-d3 are not readily available in the public

domain, which is common for a research-grade stable isotope-labeled internal standard.

Table 1: Chemical and Physical Properties
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Property rac α-Methadol-d3 rac α-Methadol

CAS Number 1217842-77-7[2] 17199-54-1

Chemical Formula C₂₁H₂₆D₃NO C₂₁H₂₉NO

Molecular Weight 314.5 g/mol [2] 311.47 g/mol

IUPAC Name

(3R,6R)-6-

(dimethylamino)-4,4-diphenyl-

1,1,1-trideuterioheptan-3-ol

(3R,6R)-6-

(dimethylamino)-4,4-

diphenylheptan-3-ol

Synonyms (±)-α-Methadol-d3 Alphamethadol, Alfametadol

Appearance Not specified (typically a solid) Not specified

Solubility Not specified Not specified

Melting Point Not available Not available

Boiling Point Not available Not available

Pharmacology and Mechanism of Action
α-Methadol, the non-deuterated parent compound of rac α-Methadol-d3, is a synthetic opioid

that exerts its analgesic effects primarily through its interaction with the µ-opioid receptor

(MOR).[3] As a G-protein coupled receptor (GPCR), the activation of MOR by an agonist like α-

methadol initiates a downstream signaling cascade.

Receptor Binding
α-Methadol is comprised of two isomers, L-α-methadol and D-α-methadol, both of which are

active as opioid analgesics and bind to the µ-opioid receptor. L-α-methadol is also a significant

active metabolite of the clinically used opioid substitute, levacetylmethadol (LAAM). The

binding affinities of the optical isomers of methadone and its derivatives, including α-methadol,

to opiate receptors in rat brain homogenates have been studied. The IC50 values, which

represent the concentration of a drug that is required for 50% inhibition of binding of a

radiolabeled ligand, provide a measure of the affinity of the compound for the receptor.

Table 2: Opioid Receptor Binding Affinity of α-Methadol Isomers
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Compound Radioligand IC50 (nM)

l-Methadone ³H-Dihydromorphine 1.8

³H-Naloxone 4.5

d-Methadone ³H-Dihydromorphine 55

³H-Naloxone 110

α-d-Methadol ³H-Dihydromorphine 18

³H-Naloxone 40

α-l-Methadol ³H-Dihydromorphine 110

³H-Naloxone 250

α-d-Normethadol ³H-Dihydromorphine 35

³H-Naloxone 100

α-l-Normethadol ³H-Dihydromorphine 2.5

³H-Naloxone 6.0

Data from "The Binding of the Optical Isomers of Methadone, Alpha-Methadol, Alpha-

Acetylmethadol and Their N-demethylated Derivatives to the Opiate Receptors of Rat Brain"

Signaling Pathway
Upon agonist binding, the µ-opioid receptor undergoes a conformational change, leading to the

activation of intracellular heterotrimeric G proteins, specifically of the Gi/o family. This activation

results in the dissociation of the Gα and Gβγ subunits, which then modulate the activity of

various downstream effectors.
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Caption: µ-Opioid receptor signaling pathway activated by α-Methadol.

Metabolism
The metabolism of rac α-Methadol-d3 is expected to mirror that of its non-deuterated

counterpart and is structurally related to methadone. The primary site of metabolism is the liver,

where cytochrome P450 (CYP) enzymes play a crucial role. The major metabolic pathway for

methadone and its analogs is N-demethylation. The deuterium labeling in rac α-Methadol-d3
can influence the rate of metabolism due to the kinetic isotope effect, making it a valuable tool

for studying these pathways.
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Caption: Cytochrome P450-mediated metabolism of rac α-Methadol-d3.

Experimental Protocols
rac α-Methadol-d3 is predominantly used as an internal standard in analytical methods for the

quantification of opioids. Below are generalized protocols for LC-MS/MS and GC-MS analysis,

which can be adapted for specific matrices and instrumentation.

Liquid Chromatography-Tandem Mass Spectrometry
(LC-MS/MS) for Opioid Analysis in Biological Fluids
This protocol outlines a general procedure for the extraction and analysis of opioids from

samples like urine or plasma.
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Caption: General workflow for LC-MS/MS analysis of opioids.

Methodology:
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Sample Preparation:

To 1 mL of the biological sample (e.g., urine, plasma), add a known concentration of rac α-
Methadol-d3 as the internal standard.

Perform sample clean-up and concentration using either Solid-Phase Extraction (SPE)

with a suitable cartridge (e.g., mixed-mode cation exchange) or Liquid-Liquid Extraction

(LLE) with an appropriate organic solvent (e.g., ethyl acetate).

Chromatographic Separation:

Column: A C18 reversed-phase column is commonly used.

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic

acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typical.

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.

Injection Volume: 5-20 µL.

Mass Spectrometric Detection:

Ionization: Electrospray Ionization (ESI) in positive mode.

Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification. Specific

precursor-to-product ion transitions for both the analyte and rac α-Methadol-d3 are

monitored.

Data Analysis: The peak area ratio of the analyte to the internal standard is used to

construct a calibration curve and quantify the analyte concentration in the unknown

samples.

Gas Chromatography-Mass Spectrometry (GC-MS) for
Opioid Analysis
GC-MS is another powerful technique for opioid analysis, often requiring derivatization to

improve the volatility and thermal stability of the analytes.
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Methodology:

Sample Preparation and Derivatization:

Follow a similar extraction procedure as for LC-MS/MS (SPE or LLE) after the addition of

rac α-Methadol-d3.

After evaporation of the solvent, the dried extract is derivatized. A common derivatizing

agent for opioids is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1%

Trimethylchlorosilane (TMCS), which converts hydroxyl and amine groups to their

trimethylsilyl (TMS) derivatives.

Gas Chromatographic Separation:

Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-

methylpolysiloxane).

Carrier Gas: Helium at a constant flow rate.

Temperature Program: A temperature gradient is used to separate the analytes, for

example, starting at 100°C and ramping up to 300°C.

Mass Spectrometric Detection:

Ionization: Electron Ionization (EI).

Analysis Mode: Selected Ion Monitoring (SIM) is used to monitor characteristic ions for the

derivatized analyte and the internal standard for quantification. Full scan mode can be

used for qualitative identification based on the fragmentation pattern.

Data Analysis: Similar to LC-MS/MS, quantification is based on the peak area ratio of the

analyte to the internal standard.

Spectral Data
Detailed, experimentally-derived NMR and mass spectra for rac α-Methadol-d3 are not widely

published. However, based on its structure and the principles of these analytical techniques,

the expected spectral characteristics can be described.
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Table 3: Predicted Spectral Data Characteristics

Technique Expected Characteristics

¹H NMR

The spectrum would be complex due to the

numerous protons in the molecule. The signals

corresponding to the protons on the carbon

adjacent to the deuterated methyl group would

show altered multiplicity compared to the non-

deuterated compound. The characteristic

aromatic proton signals from the two phenyl

groups would be present.

¹³C NMR

The spectrum would show the expected number

of carbon signals. The carbon of the deuterated

methyl group would likely be a multiplet due to

coupling with deuterium and would have a

significantly lower intensity.

Mass Spectrometry (EI)

The molecular ion peak would be observed at

m/z 314. The fragmentation pattern would be

similar to that of α-methadol, with key fragments

showing a +3 Da mass shift if they retain the

deuterated methyl group. Common

fragmentation pathways would involve cleavage

of the side chain.

Conclusion
rac α-Methadol-d3 (CAS: 1217842-77-7) is a crucial tool for researchers in the fields of

analytical chemistry, pharmacology, and drug metabolism. Its primary utility as an internal

standard in mass spectrometry-based methods ensures the accuracy and reliability of

quantitative data for α-methadol and related opioids. Understanding its chemical properties,

pharmacological context, and the analytical methodologies in which it is employed is essential

for its effective use in scientific research and drug development. This guide provides a

foundational overview to support these endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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